

Confirming the Structure of Synthesized 4-Benzylphenol: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 4-Benzylphenol

Cat. No.: B016752

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For researchers and professionals in drug development and chemical synthesis, rigorous structural confirmation of newly synthesized compounds is paramount. This guide provides a detailed comparison of expected versus experimental spectroscopic data for **4-benzylphenol**, offering a clear protocol for its structural verification using Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy.

Expected Spectroscopic Data for 4-Benzylphenol

The structure of **4-benzylphenol** contains several key features that give rise to characteristic spectroscopic signals: a phenolic hydroxyl group, a para-disubstituted benzene ring, a monosubstituted benzene ring, and a methylene bridge. The expected data for these features are summarized below.

Data Presentation: Comparative Spectroscopic Analysis

The confirmation of the synthesized product's identity as **4-benzylphenol** is achieved by comparing its experimental spectroscopic data with established reference values. The following tables summarize the key signals.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Expected Absorption (cm ⁻¹)	Observed in 4-Benzylphenol (Typical)	Interpretation
Phenolic O-H	3500–3200 (broad)[1][2]	~3300 (broad)	Indicates the presence of a hydroxyl group involved in hydrogen bonding.[3][4]
Aromatic C-H	3100–3000[3][5][6]	~3030	Confirms the presence of C-H bonds on the aromatic rings.
Aliphatic C-H (CH ₂)	<3000	~2900	Indicates the methylene bridge C-H bonds.
Aromatic C=C	1600–1450[3][5][6]	~1610, ~1515, ~1450	Characteristic stretching vibrations of the benzene rings.
Phenolic C-O	~1220[2][3]	~1240	Suggests a C-O bond where the oxygen is attached to an aromatic ring.
p-Disubstituted Ring	840–810[5][6]	~820	Out-of-plane C-H bending confirms para substitution on one ring.[7]
Monosubstituted Ring	770–730 and 710–690[7]	~740, ~700	Out-of-plane C-H bending confirms a monosubstituted phenyl group.[7]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃

Protons	Expected Chemical Shift (δ, ppm)	Observed in 4-Benzylphenol (Typical)	Multiplicity	Integration	Interpretation
Phenolic OH	3.0–8.0[4][8]	~4.9	Singlet (broad)	1H	Exchangeable proton of the hydroxyl group.
Methylene (CH ₂)	2.3–3.0 (benzylic)[9]	~3.9	Singlet	2H	Protons of the methylene bridge between the two rings.
Aromatic (p-substituted ring)	6.5–8.0[9]	~6.8 (d), ~7.1 (d)	Doublet	2H, 2H	Protons on the para-substituted phenol ring, showing characteristic splitting.
Aromatic (monosubstituted ring)	6.5–8.0[9]	~7.2–7.3 (m)	Multiplet	5H	Overlapping signals for the five protons on the monosubstituted benzyl ring.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy DataSolvent: CDCl₃

Carbon	Expected Chemical Shift (δ , ppm)	Observed in 4-Benzylphenol (Typical)	Interpretation
Methylene (CH ₂)	30–45	~41	The carbon of the methylene bridge.
Aromatic C-H	110–130 ^[10]	~115, ~126, ~128, ~129, ~130	Aromatic carbons bonded to hydrogen. The para-disubstituted ring shows two signals due to symmetry ^[9] ^[11] , and the monosubstituted ring shows three.
Quaternary Aromatic (C-C)	130–150 ^[9] ^[10]	~135, ~141	The two carbons of the para-substituted ring attached to the benzyl group and the carbon of the monosubstituted ring attached to the methylene bridge.
Quaternary Aromatic (C-O)	150–160	~154	The aromatic carbon bonded to the hydroxyl group, significantly deshielded by the oxygen atom.

Experimental Protocols

Standard spectroscopic techniques are employed to acquire the data for structural confirmation.

Infrared (IR) Spectroscopy

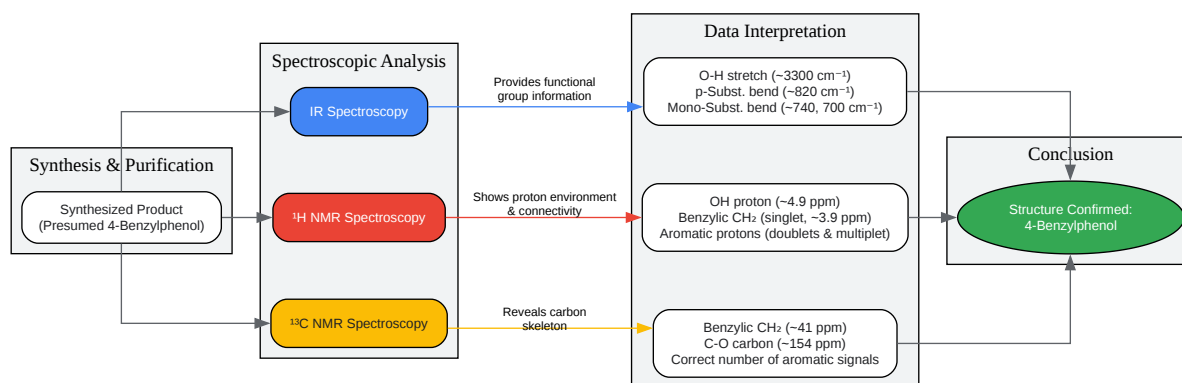
- Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure (ATR): A small amount of the solid, dry **4-benzylphenol** sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact, and the spectrum is recorded over a range of 4000–400 cm^{-1} . The background is collected prior to the sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the synthesized **4-benzylphenol** is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
- ^1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical process of using the spectroscopic data to confirm the structure of **4-benzylphenol**.



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Caption: Workflow for spectroscopic confirmation of **4-benzylphenol**.

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